2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)acetamide involves several steps, starting from readily available precursor materials. One common method involves the initial preparation of benzo[d]isothiazole-3-one-1,1-dioxide, which is then further reacted with N,N-bis(2-methoxyethyl)acetamide. The reaction typically takes place in the presence of a suitable base such as potassium carbonate and an appropriate solvent like dimethylformamide (DMF) at elevated temperatures to ensure completion.
Industrial Production Methods:
Scaling up the synthesis for industrial purposes requires optimization of reaction conditions to ensure high yield and purity. This includes fine-tuning the temperature, solvent choice, and reaction time, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be subjected to oxidation under the influence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using agents like sodium borohydride.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, given the presence of electron-rich and electron-deficient sites within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Typically yields sulfoxides or sulfones.
Reduction: May lead to the formation of amines or simpler hydrocarbons.
Substitution: Diverse products depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry:
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)acetamide has been investigated for its potential as a building block in organic synthesis, offering unique pathways for constructing complex molecules.
Biology and Medicine:
In biological contexts, this compound has shown promise as a potential pharmaceutical agent, particularly in the development of new drugs with antimicrobial and anti-inflammatory properties. It also serves as a valuable tool in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industry:
Industrially, the compound is explored for its application in the development of advanced materials, such as polymers and coatings, due to its robust chemical stability and functional versatility.
Mechanism of Action
The exact mechanism by which 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)acetamide exerts its effects is still under investigation. it is believed to interact with molecular targets such as enzymes and receptors, modulating their activity through inhibition or activation. This interaction typically involves the formation of non-covalent bonds (hydrogen bonding, van der Waals forces) and covalent modification in some cases.
Comparison with Similar Compounds
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)acetamide is distinct in its structural attributes, which confer unique chemical reactivity and biological activity. It can be compared to other isothiazole derivatives such as:
1,2-benzisothiazol-3(2H)-one 1,1-dioxide: Known for its use in pharmaceuticals as a core scaffold.
5-chloro-2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: Another derivative with notable antimicrobial properties.
6-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: Used in the development of fungicides.
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c1-22-9-7-16(8-10-23-2)14(18)11-17-15(19)12-5-3-4-6-13(12)24(17,20)21/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFDXABQUNNRIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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